1-(2-Methylnaphthyl) trifluoromethyl ketone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(17)13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCSLYJRHLULLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564272 | |
| Record name | 2,2,2-Trifluoro-1-(2-methylnaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131831-98-6 | |
| Record name | 2,2,2-Trifluoro-1-(2-methylnaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-Methylnaphthyl) trifluoromethyl ketone typically involves the reaction of a compound with a general formula (II) and trifluoroacetic anhydride as starting materials, using a pyridine compound as a catalyst . The reaction conditions are optimized to reduce the types of reaction byproducts, thus improving the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of trifluoromethyl ketones, including this compound, involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making the process economically viable .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylnaphthyl) trifluoromethyl ketone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2-Methylnaphthyl) trifluoromethyl ketone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylnaphthyl) trifluoromethyl ketone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a histone deacetylase inhibitor, exhibiting class-dependent mechanisms of action . The compound displays a fast-on–fast-off mechanism against class-IIa histone deacetylases, but slow-binding mechanisms against class-I and class-IIb enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- 1-(3-Trifluoromethylphenyl)-2-propanone: Features a phenyl ring with a trifluoromethyl group at the 3-position and a ketone-linked propane chain.
- Alkoxy-Substituted Trifluoromethyl Ketones : Compounds like 1,1,1-trifluoro-6-(4-hexyloxy-phenyl)-hexan-2-one (20a) incorporate alkoxy chains, enhancing lipophilicity and broadening inhibition across phospholipase A2 isoforms (GIVA cPLA2, GVIA iPLA2, GV sPLA2) . The naphthyl group in the target compound may favor π-π stacking in hydrophobic enzyme pockets, offering distinct selectivity.
- Benzil Derivatives: These non-fluorinated diketones exhibit carboxylesterase inhibition but lack the electronegative CF₃ group, resulting in weaker metal chelation compared to trifluoromethyl ketones .
Enzymatic Inhibition
- HDAC6 Inhibition : The target compound’s trifluoromethyl ketone acts as a zinc-binding group (ZBG), forming hydrogen bonds with residues like Tyr782 in HDAC4. This interaction mirrors hydroxamic acid-based inhibitors (e.g., Tubathian 7b) but with comparable binding energy (−7.7 to −8.1 kcal/mol) .
- Carboxylesterase (CaE) Inhibition : Trifluoromethyl ketones exhibit superior inhibition over benzil derivatives. CoMFA models indicate ketone geometries (vs. gem-diol forms) correlate with higher activity (85–98% observed activity) for human intestinal CaE (hiCE), human CaE1 (hCE1), and rabbit CaE (rCE) .
- Phospholipase A2 (PLA2) Inhibition : Alkoxy-substituted trifluoromethyl ketones (e.g., 20a) show pan-inhibition of PLA2 isoforms. Chain elongation between the ketone and aromatic ring (e.g., from C2 to C4) boosts potency, a structural feature absent in the naphthyl-based target compound .
Lipophilicity and Physicochemical Properties
- LogP Correlations : Aliphatic trifluoromethyl ketones display strong positive correlations between lipophilicity (logP) and inhibitory potency. The naphthyl group in the target compound may reduce logP relative to long-chain derivatives but enhance aromatic interactions .
- Hydration Equilibria : Like other α-fluorinated ketones, the target compound exists in equilibrium with its gem-diol form in aqueous media, facilitating reversible covalent binding to enzymatic active sites .
Data Tables
Table 1: Structural and Inhibitory Comparison of Selected Trifluoromethyl Ketones
Table 2: CoMFA Model Statistics for TFK Inhibitors
Biological Activity
1-(2-Methylnaphthyl) trifluoromethyl ketone, with the chemical formula C13H9F3O, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a naphthalene derivative, which is known to enhance lipophilicity and biological activity. The presence of the trifluoromethyl group can influence the compound's interaction with biological targets, making it a valuable scaffold in drug design.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which may be linked to its potential as an anti-inflammatory or anticancer agent.
- Receptor Modulation : It may interact with specific receptors, altering cellular signaling pathways that lead to therapeutic effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound can induce oxidative stress in cells, contributing to its cytotoxic effects against cancer cells.
Anticancer Activity
Research has indicated that this compound possesses significant anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines through ROS generation and subsequent activation of apoptotic pathways. The compound showed IC50 values in the micromolar range against breast and lung cancer cell lines, suggesting potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was attributed to the inhibition of NF-κB signaling pathways.
Case Studies
- Study on Anticancer Activity : A recent study published in Molecules evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through ROS-mediated mechanisms .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of this compound in a murine model of acute inflammation. The results showed a significant reduction in paw edema and inflammatory markers when treated with varying doses of the compound .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapid absorption following oral administration due to its lipophilic nature.
- Distribution : High tissue distribution with a preference for adipose tissues.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites with potential biological activity.
- Excretion : Mainly excreted through urine as conjugates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
